4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C14H12FNO6S. This compound is known for its unique structure, which includes a nitrophenoxy group, an ethoxy linkage, and a benzene sulfonyl fluoride moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 3-nitrophenol with 2-chloroethanol to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride can undergo several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Nucleophilic substitution: Products include sulfonamides or sulfonate esters.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. This makes it a valuable tool in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride
- 4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl chloride
- 4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl bromide
Uniqueness
The presence of both the nitrophenoxy and sulfonyl fluoride groups allows for a wide range of chemical transformations and biological interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
31185-40-7 |
---|---|
Molecular Formula |
C14H12FNO6S |
Molecular Weight |
341.31 g/mol |
IUPAC Name |
4-[2-(3-nitrophenoxy)ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H12FNO6S/c15-23(19,20)14-6-4-12(5-7-14)21-8-9-22-13-3-1-2-11(10-13)16(17)18/h1-7,10H,8-9H2 |
InChI Key |
NCBRPXNRRMTQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.